molecular formula C35H32ClN3O3S B144512 2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester CAS No. 910298-41-8

2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester

Cat. No.: B144512
CAS No.: 910298-41-8
M. Wt: 610.2 g/mol
InChI Key: FGQZCDLTBKYALN-UHFFFAOYSA-N
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Description

This compound is a structurally complex ester featuring a 2,2-dimethylpropanoic acid backbone substituted with a 3-chloro-phenyl group and a thiazole ring bearing a triphenylmethyl (trityl) amino moiety.

Properties

IUPAC Name

[3-chloro-2-[[2-(tritylamino)-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32ClN3O3S/c1-34(2,3)32(41)42-23-24-14-13-21-28(36)30(24)38-31(40)29-22-37-33(43-29)39-35(25-15-7-4-8-16-25,26-17-9-5-10-18-26)27-19-11-6-12-20-27/h4-22H,23H2,1-3H3,(H,37,39)(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQZCDLTBKYALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-aminothiazole core is synthesized via the Hantzsch reaction, which involves cyclization of α-haloketones with thiourea derivatives. For this compound, the thiazole ring is functionalized at the 2-position with a trityl-protected amino group.

Procedure :

  • Step 1 : React 2-bromo-1-(5-nitrothiazol-2-yl)ethan-1-one with thiourea in ethanol at 60°C for 6 hours to form 2-aminothiazole-5-carboxylic acid.

  • Step 2 : Protect the amino group using trityl chloride (2.2 eq.) in anhydrous dichloromethane with triethylamine (3 eq.) as a base. Yield: 78%.

Key Data :

ParameterValueSource
Reaction Temperature60°C
SolventEthanol
Trityl Chloride Equiv.2.2

Esterification of 2,2-Dimethylpropanoic Acid

Trimethylsilyl Chloride (TMSCl)-Mediated Esterification

The methyl ester group is introduced using TMSCl and methanol under mild conditions, avoiding racemization.

Procedure :

  • Dissolve 2,2-dimethylpropanoic acid (0.1 mol) in methanol (100 mL).

  • Add TMSCl (0.2 mol) dropwise at 0°C, then stir at room temperature for 12 hours.

  • Concentrate under reduced pressure to isolate the methyl ester. Yield: 92%.

Optimization :

  • Excess TMSCl (2 eq.) ensures complete esterification.

  • Polar solvents like methanol enhance reaction efficiency.

Chlorophenylmethyl Amide Formation

Nucleophilic Aromatic Substitution

The 3-chloro-2-aminophenyl group is synthesized via chlorination and amidation:

Procedure :

  • Chlorination : Treat 2-nitrophenylmethyl ester with Cl₂ gas under UV light at 100–115°C to introduce the chloro group.

  • Reduction : Reduce the nitro group to amine using H₂/Pd-C in ethanol. Yield: 85%.

Key Data :

ParameterValueSource
Chlorination Temperature100–115°C
CatalystPd-C (10 wt%)

Amide Bond Coupling

DCC/NHS-Mediated Coupling

The thiazole-carboxamide and chlorophenylmethyl ester are coupled using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Procedure :

  • Activate 2-[(tritylamino)-5-thiazolyl]carboxylic acid (1 eq.) with DCC (1.2 eq.) and NHS (1.1 eq.) in dry THF for 1 hour.

  • Add 3-chloro-2-aminophenylmethyl ester (1 eq.) and stir at 25°C for 24 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1). Yield: 68%.

Optimization :

  • Anhydrous conditions prevent hydrolysis of the active ester intermediate.

Industrial-Scale Considerations

Automated Reactor Systems

Large-scale production employs automated reactors for precise control of temperature and reagent addition.

Parameters :

ParameterValueSource
Reactor TypeContinuous-flow
Purity Threshold≥99% (HPLC)

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency of Key Steps

StepMethodYieldPurity
Thiazole SynthesisHantzsch Reaction78%95%
EsterificationTMSCl/MeOH92%98%
Amide CouplingDCC/NHS68%97%

Table 2: Reagent Cost Analysis (per kg Product)

ReagentCost (USD)Source
Trityl Chloride$1,200
DCC$800
TMSCl$450

Critical Challenges and Solutions

Trityl Group Deprotection

The trityl group’s acid sensitivity necessitates mild deprotection:

  • Use 0.1% trifluoroacetic acid (TFA) in dichloromethane to avoid ester bond cleavage.

  • Monitor via LC-MS to prevent over-acidification.

Steric Hindrance in Amide Coupling

Steric bulk from the trityl group reduces coupling efficiency:

  • Switch to HATU (1.5 eq.) as a coupling agent for improved kinetics.

  • Increase reaction time to 48 hours .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The thiazole moiety is often associated with anticancer properties, making this compound a subject of interest in oncology research.

Proteomics

In the field of proteomics, the compound serves as a useful biochemical tool for studying protein interactions and functions.

  • Inhibitor Development : It can be used to design inhibitors that target specific proteins involved in disease pathways. The triphenylmethyl group enhances binding affinity to target proteins, facilitating detailed studies on protein function and regulation.

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules.

  • Building Block for Synthesis : Researchers utilize this compound to create other chemical entities through various reactions such as acylation and alkylation. Its chlorinated structure offers unique reactivity patterns that can be exploited in synthetic pathways.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives of 2,2-Dimethyl-propanoic acid. The results indicated significant cytotoxicity against several cancer cell lines, suggesting a potential pathway for drug development targeting specific cancer types.

Case Study 2: Protein Interaction Studies

Research conducted at a leading university demonstrated the use of this compound as a probe to study protein interactions within cellular pathways. The findings highlighted its effectiveness in modulating protein functions, which could lead to advancements in therapeutic strategies.

Case Study 3: Synthetic Methodology Development

A recent publication outlined novel synthetic methodologies employing this compound as a key intermediate. The study showcased how variations in the synthesis could lead to diverse derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Potential Applications References
Target Compound 3-Chloro-phenyl, trityl-amino-thiazole, 2,2-dimethylpropanoate ~650 (estimated) Likely multi-step coupling (DCC/azide methods inferred) Anticancer agents, HDAC inhibitors
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 4-Chloro-phenyl, hydroxy, 2,2-dimethylpropanoate ~256.7 Pyridine-N-oxide/LiCl-mediated C–C bond formation HDAC inhibitors, anticancer leads
Dichlorprop methyl ester (CAS#57153-17-0) 2,4-Dichlorophenoxy, propanoate 249.09 Esterification of phenoxypropanoic acid Herbicide, pesticide
2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic acid methyl ester Fluoro-dimethoxyphenyl, Boc-amino, propanoate ~409.4 Multi-step coupling with tert-butoxycarbonyl protection Pharmaceutical intermediates
Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates 4-Chloro-phenyl, hydroxy, amino-alkanoate Variable (300–400) DCC/azide coupling with amines Antifungal/antimicrobial agents

Key Observations:

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate () shares the 2,2-dimethylpropanoate core but lacks the thiazole moiety, limiting its enzyme-targeting versatility .

Synthesis Routes :

  • The target’s synthesis likely involves DCC/azide coupling (as seen in for similar amides/esters) and trityl-group protection .
  • In contrast, dichlorprop methyl ester is synthesized via straightforward esterification, reflecting its industrial-scale pesticide applications .

Biological Relevance: The trityl-amino-thiazole group in the target compound mirrors motifs in ’s thiophene-triazolodiazepine derivatives, which exhibit anticancer activity via kinase inhibition . Compounds with 4-chlorophenyl groups () show HDAC inhibitory activity, suggesting the target may share this mechanism .

Table 2: Stability and Bioactivity Parameters

Compound Log Kow (Calculated) Solubility Stability Notes
Target Compound ~5.2 (estimated) Low (hydrophobic trityl group) Susceptible to enzymatic hydrolysis of ester linkage
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 2.8–3.1 Moderate (hydroxy group enhances polarity) Stable under acidic conditions
Dichlorprop methyl ester 3.5 Low (lipophilic phenoxy group) Stable in environmental matrices

Research Implications and Gaps

  • Pharmacological Potential: The target’s thiazole and trityl groups may improve target specificity compared to simpler esters, but its hydrophobicity could limit bioavailability .
  • Synthetic Challenges : Multi-step synthesis involving trityl protection (as in ) necessitates optimization for yield and purity .
  • Regulatory Considerations : Chlorinated aromatic esters (e.g., dichlorprop) face strict environmental regulations; similar scrutiny may apply to the target compound .

Biological Activity

The compound 2,2-Dimethyl-propanoic Acid [3-Chloro-2-[[[2-[(triphenylmethyl)amino]-5-thiazolyl]carbonyl]amino]phenyl]methyl Ester is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and implications in medicinal chemistry.

  • Chemical Formula : C22H24ClN3O3S
  • Molecular Weight : 445.96 g/mol
  • CAS Number : Not specifically listed; however, related compounds can be referenced for safety and handling.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the triphenylmethyl group. The synthetic pathway typically includes:

  • Formation of Thiazole Derivative : Utilizing appropriate reagents to form the thiazole ring.
  • Amide Bond Formation : Reacting the thiazole derivative with a suitable amine to create the desired amide linkages.
  • Esterification : Converting the carboxylic acid into an ester form using alcohols under acidic conditions.

Anticancer Activity

Recent studies have highlighted that derivatives of 2,2-dimethylpropanoic acid exhibit significant anticancer properties. For example, a related compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has been shown to selectively inhibit the proliferation of colon cancer cells (HCT-116) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL depending on structural modifications .

Table 1: Inhibitory Activity of Related Compounds

CompoundIC50 (mg/mL)Target Cell Line
7a0.12HCT-116
7g0.12HCT-116
7d0.81HCT-116

These compounds were found to induce apoptosis in cancer cells as evidenced by DAPI staining, indicating nuclear disintegration .

The mechanism through which these compounds exert their anticancer effects appears to involve modulation of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) signaling pathways. High selectivity towards TRAP1 correlates with enhanced anticancer activity .

Neurotoxicity and Safety

While exploring the biological activity of chlorinated propanoic acids, it is crucial to note that some derivatives are classified as neurotoxins . This necessitates careful consideration during synthesis and application in therapeutic contexts.

Case Studies

  • Case Study on Colon Cancer Cells : A study demonstrated that specific derivatives showed selective toxicity towards cancerous cells over normal HEK-293 cells, highlighting their potential for targeted cancer therapy .
  • Antimicrobial Studies : Some derivatives have also been tested for antibacterial and antifungal properties against various pathogens, showing promising results in inhibiting microbial growth compared to standard drugs like ciprofloxacin and ketoconazole .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the thiazole and triphenylmethylamine moieties in this compound?

  • Methodology : The thiazole ring can be synthesized via cyclization of thiourea derivatives with α-haloketones, as demonstrated in analogous heterocyclic systems . For the triphenylmethyl (trityl) group, standard protocols involve reacting amines (e.g., 2-aminothiazole derivatives) with trityl chloride under anhydrous conditions, followed by purification via column chromatography .
  • Key Considerations : Monitor reaction progress using TLC with UV visualization for intermediates. Ensure inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups.

Q. How can the ester linkage in this compound be characterized to confirm regiochemical integrity?

  • Analytical Approach :

  • FT-IR : Look for ester C=O stretching at ~1730–1750 cm⁻¹ and C-O-C asymmetric stretching at ~1200–1250 cm⁻¹.
  • ¹³C NMR : The carbonyl carbon of the ester should resonate at ~165–175 ppm, with adjacent methyl groups (2,2-dimethyl) appearing as singlets at ~25–30 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (±3 ppm tolerance).

Q. What stability studies are critical for handling this compound under laboratory conditions?

  • Experimental Design :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–10) at 25°C and 40°C, monitoring degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 72 hours; analyze photodegradation products using LC-MS.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for the 3-chloro-2-substituted phenyl group?

  • Resolution Strategy :

  • 2D NMR (COSY, NOESY) : Assign coupling constants and spatial proximities to distinguish between para/ortho/meta substitution effects.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • X-ray Crystallography : If crystalline, resolve the structure to confirm substitution patterns and steric effects .

Q. What catalytic systems are suitable for selective deprotection of the trityl group without cleaving the ester bond?

  • Catalytic Optimization :

  • Acid Sensitivity : Test trifluoroacetic acid (TFA) in dichloromethane (0.1–1% v/v) with monitoring by LC-MS to avoid over-acidification.
  • Alternative Methods : Use Lewis acids like BF₃·Et₂O in anhydrous conditions, which selectively cleave trityl groups while preserving esters .
  • Kinetic Studies : Compare reaction rates under varying acid concentrations to identify optimal conditions.

Q. How can reaction yields be improved for the coupling of the thiazole-carbonylamino fragment to the phenylmethyl ester core?

  • Synthetic Optimization :

  • Coupling Agents : Screen HATU, EDCI, or DCC with DMAP in DMF or THF. HATU typically offers higher efficiency for sterically hindered substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature Control : Conduct reactions at 0°C to room temperature to minimize side reactions (e.g., ester hydrolysis).

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for intermediates?

  • Root Cause Analysis :

  • Purity : Recrystallize intermediates using mixed solvents (e.g., EtOAc/hexane) and verify purity via HPLC (>98%).
  • Polymorphism : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 3-chlorophenyl esters) from peer-reviewed sources .

Methodological Resources

Technique Application Reference
Pd-catalyzed couplingThiazole-aryl bond formation
Boron trifluorideCyclization of ester precursors
DFT calculationsNMR shift prediction for complex substituents
LC-MS/MSDegradation product profiling

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